molecular formula C17H17NO4S B2559306 (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1799255-02-9

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2559306
CAS No.: 1799255-02-9
M. Wt: 331.39
InChI Key: JSXGRBSMYJSCEU-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is an organic compound that features a furan ring, a pyrrolidine ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the furan ring with the pyrrolidine ring through a condensation reaction, forming the this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohols.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, it could be incorporated into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring, pyrrolidine ring, and phenylsulfonyl group could each contribute to its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one: Lacks the phenylsulfonyl group.

    (E)-3-(furan-2-yl)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group.

    (E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)piperidin-1-yl)prop-2-en-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(E)-3-(furan-2-yl)-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is unique due to the combination of its furan ring, pyrrolidine ring, and phenylsulfonyl group. This combination of structural features may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-17(9-8-14-5-4-12-22-14)18-11-10-16(13-18)23(20,21)15-6-2-1-3-7-15/h1-9,12,16H,10-11,13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXGRBSMYJSCEU-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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